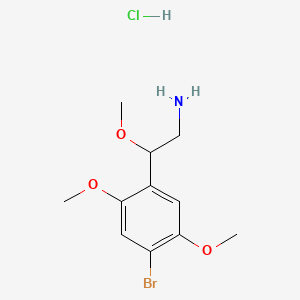

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

Description

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3.ClH/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3;/h4-5,11H,6,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAQBIKCCTEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CN)OC)OC)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346265 | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98537-39-4 | |

| Record name | Bob hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098537394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y6SRF77G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Properties of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

Common Name: BOB

Systematic Name: 4-Bromo-2,5,

Executive Summary & Chemical Identity[1][2]

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine (commonly known as BOB ) is a rare, synthetic phenethylamine derivative characterized by the substitution of a methoxy group at the beta-carbon of the ethylamine side chain. It is chemically related to the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), differing only by this specific beta-alkoxy substitution.

This structural modification introduces a chiral center, rendering the molecule optically active, although it is typically synthesized and studied as a racemate. The compound acts as a potent 5-HT

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethan-1-amine |

| Common Synonyms | BOB; |

| Molecular Formula | C |

| Molar Mass | 290.15 g/mol (Free Base); 326.61 g/mol (HCl Salt) |

| SMILES | COc1cc(c(cc1Br)OC)C(CN)OC |

| Chirality | Contains one stereocenter at the |

Structural Characterization & Physicochemical Properties[1][6]

The introduction of the methoxy group at the beta-position drastically alters the physicochemical profile compared to 2C-B. This "beta-functionalization" increases lipophilicity and steric bulk near the amine, potentially protecting the molecule from rapid enzymatic degradation by Monoamine Oxidase (MAO).

Physical Data (HCl Salt)

-

Appearance: Fine white crystalline solid.[5]

-

Melting Point: 187–188 °C.[6]

-

Solubility:

-

pKa: Estimated ~9.5 (amine).

Stereochemistry

Unlike 2C-B, BOB possesses a chiral carbon at the benzylic position.

-

Enantiomers: The (R)- and (S)-enantiomers likely possess distinct pharmacological potencies, a trend observed in structurally related beta-hydroxylated phenethylamines (e.g., Norepinephrine).

-

Synthetic Product: Standard synthesis yields the racemic mixture.

Synthesis & Production Protocols

The synthesis of BOB requires a divergence from standard phenethylamine pathways (like the Henry reaction followed by direct reduction) to accommodate the installation of the beta-methoxy group. The following protocol is based on the authoritative methodology established by Dr. Alexander Shulgin.

Reaction Scheme (Graphviz)

Caption: Step-wise synthesis of BOB from substituted benzaldehyde precursors.

Detailed Methodology

Step 1: Formation of the Nitrostyrene

Reagents: 4-Bromo-2,5-dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate.[6]

-

Dissolve the aldehyde in nitromethane with a catalytic amount of ammonium acetate.[6]

-

Reflux the mixture. The reaction typically proceeds via a Knoevenagel condensation.

-

Purification: Crystallize the resulting yellow/orange solid (mp: 157–158 °C).

-

Checkpoint: Verify identity via melting point and absence of aldehyde carbonyl peak in IR.

Step 2: Michael Addition (Beta-Alkoxylation)

Reagents: Sodium metal, Anhydrous Methanol.[6] Critical Step: This step differentiates BOB from 2C-B.

-

Generate sodium methoxide (NaOMe) in situ by dissolving sodium metal in anhydrous methanol.[6]

-

Add the nitrostyrene from Step 1 to the stirring methoxide solution.

-

Mechanism: The methoxide ion attacks the beta-carbon (Michael addition), breaking the conjugation of the styrene system.

-

Quench with acetic acid and water to precipitate the 1-methoxy-2-nitroethane intermediate.

-

Result: A cream-colored solid (mp: 119–120 °C).

Step 3: Reduction to Amine

Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).

-

Prepare a suspension of LAH in anhydrous THF under an inert atmosphere (N

or He). -

Add a catalytic amount of H

SO -

Add the nitro-intermediate as a solid or THF solution dropwise.

-

Reflux for 30 minutes.

-

Workup: Quench excess hydride with IPA and dilute NaOH. Filter the inorganic salts.

-

Salt Formation: Extract the free base oil, dissolve in IPA, and neutralize with concentrated HCl to precipitate BOB HCl .

Analytical Profiling

To validate the identity of BOB, researchers must distinguish it from its parent compound 2C-B and the regioisomer DOB.

Mass Spectrometry (GC-MS)[4]

-

Molecular Ion (M+): Weak or absent in Electron Impact (EI) due to fragmentation.

-

Base Peak: The fragmentation pattern is dominated by alpha-cleavage.

-

m/z 30: [CH

=NH -

m/z 260/262: Loss of the side chain (CH

NH

-

-

Differentiation: Unlike 2C-B, BOB will show fragments corresponding to the loss of the beta-methoxy group (M - 31).

Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Multiplicity | Approx.[1][7] Shift ( | Diagnostic Feature |

| Ar-H (3, 6) | Singlets | 6.9 - 7.2 | Para-substitution pattern (two singlets). |

| Ar-OCH | Singlets | 3.7 - 3.8 | Two distinct methoxy signals on the ring. |

| dd or t | 4.5 - 4.8 | Key Identifier: Downfield shift due to oxygen attachment. | |

| Singlet | 3.2 - 3.4 | Key Identifier: The aliphatic methoxy group. | |

| Multiplet | 2.8 - 3.0 | Methylene protons adjacent to the amine. |

Structure-Activity Relationship (SAR)

The beta-methoxy substitution is not merely a chemical curiosity; it fundamentally alters the pharmacodynamics.

SAR Logic Diagram

Caption: Impact of beta-substitution on pharmacology compared to 2C-B.

Mechanistic Insights[10]

-

MAO Resistance: The beta-methoxy group provides steric bulk that hinders the oxidative deamination by Monoamine Oxidase (MAO). This explains the extended duration (10–20 hours) compared to 2C-B (4–8 hours).

-

Receptor Affinity: While 2C-B is a partial agonist at 5-HT

and 5-HT

Safety & Handling

Warning: This compound is a potent psychoactive substance.[5] All handling must occur in a controlled laboratory environment by authorized personnel.

-

Toxicity: LD

data is not established. Treat as highly potent. -

Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid inhalation of dusts.

-

Storage: Store at -20°C, protected from light and moisture. The hydrochloride salt is hygroscopic.

-

Legal Status: BOB is a Schedule I controlled substance in the United States (as a positional isomer of 2C-B or analog) and is similarly controlled in many other jurisdictions (UK, Germany, etc.).

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #13 (BOB).

-

PubChem. (n.d.).[1] 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine.[1] National Library of Medicine. Retrieved from [Link]

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. (Contextual reference for phenethylamine SAR).

- Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Review of phenethylamine pharmacology).

Sources

- 1. 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine | C11H17BrClNO3 | CID 156588947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. BOB - Wikidata [wikidata.org]

- 5. #158 Tma-2; 2,4,5-trimethoxyamphetamine [studfile.net]

- 6. #13 Bob; beta-methoxy-2c-b; 4-bromo-2,5-beta-trimethoxyphenethylamine [studfile.net]

- 7. swgdrug.org [swgdrug.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

Decoding Phenethylamine Pharmacology: In-Vitro Serotonin Receptor Binding and Functional Assays

As the therapeutic and pharmacological interest in serotonergic psychedelics accelerates, phenethylamines—ranging from the classic 2C-X series to the superpotent N-benzyl derivatives (NBOMes)—have become critical tools for probing the serotonin 2A (5-HT2A) receptor. Designing robust in-vitro assays for these compounds requires more than just following a protocol; it requires a deep mechanistic understanding of receptor states, lipophilicity, and biased agonism.

This whitepaper provides an authoritative, causality-driven guide to structuring, executing, and validating 5-HT2A radioligand binding and functional assays specifically tailored for phenethylamine derivatives.

Mechanistic Grounding: Receptor States and Biased Agonism

The 5-HT2A receptor is a Class A G-protein-coupled receptor (GPCR) that exhibits pleiotropic signaling. Upon binding a phenethylamine agonist, the receptor undergoes a conformational shift that allows it to couple to multiple intracellular effectors.

Historically, phenethylamine potency was evaluated solely via the Gq/11 pathway , which activates phospholipase C (PLC), leading to inositol triphosphate (IP3) accumulation and subsequent intracellular calcium (

For instance, the addition of an N-benzyl moiety (e.g., converting 2C-I to 25I-NBOMe) forces an interaction with the Phe339(6.51) and Ser159(3.36) residues in the binding pocket. This not only increases binding affinity by up to 300-fold but can also drastically alter the ligand's functional bias between Gq and

5-HT2A receptor bifurcated signaling pathways upon phenethylamine agonist binding.

Radioligand Binding Assays: Quantifying Affinity ( )

The Agonist vs. Antagonist Radioligand Dilemma

When determining the binding affinity (

-

Antagonist Radioligands (e.g.,

-Ketanserin): Bind to all receptor conformations (active and inactive). While this provides a highly stable and reproducible baseline for high-throughput screening, it may underestimate the true affinity of a highly efficacious agonist, leading to inaccurate 5-HT2A vs. 5-HT2C selectivity estimations 3. -

Agonist Radioligands (e.g.,

-DOI): Selectively label the high-affinity, G-protein-coupled state of the receptor. This is ideal for phenethylamines but is limited by the short half-life of Iodine-125 and commercial availability constraints 4.

For standardized screening,

Protocol: Self-Validating -Ketanserin Competition Binding Assay

Causality Note: Phenethylamines (especially NBOMes) are highly lipophilic and prone to non-specific binding to plastic and filter matrices. Pre-soaking the GF/B filter plates in 0.5% Polyethyleneimine (PEI) neutralizes the negative charge of the glass fibers, reducing non-specific binding by up to 50% and ensuring the measured counts reflect true receptor interactions 5.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A in ice-cold Standard Binding Buffer (SBB: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4). Centrifuge at 27,000g for 20 min at 4°C. Resuspend to a final concentration of 70 µg protein/well. -

Plate Preparation: Pre-soak 96-well MAFB filter plates (GF/B) with 0.5% PEI for 2 hours at room temperature.

-

Incubation: In a 96-well plate, combine:

-

50 µL of test phenethylamine (varying concentrations,

to -

50 µL of

-Ketanserin (final concentration ~0.5 nM, below its -

100 µL of membrane suspension.

-

Incubate in the dark at 37°C for 60 minutes to reach equilibrium.

-

-

Rapid Filtration: Transfer the reaction to the PEI-soaked GF/B plate. Aspirate rapidly using a vacuum manifold.

-

Washing: Wash filters three times with 300 µL of ice-cold SBB to trap the receptor-ligand complexes while washing away unbound radioligand.

-

Scintillation Counting: Dry the plates at 50°C for 2 hours, add 50 µL scintillation cocktail (e.g., Betaplate Scint), and count in a MicroBeta counter.

Self-Validation Checkpoint: Every plate must include wells containing 10 µM Ritanserin or Ketanserin. This saturates all 5-HT2A receptors, defining the Non-Specific Binding (NSB) baseline. Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay is compromised by lipophilic trapping.

Step-by-step workflow for high-throughput 5-HT2A radioligand competition binding assays.

Functional Assays: Decoding Efficacy and Signal Transduction

Binding affinity does not equal functional efficacy. To determine whether a phenethylamine is a full agonist, partial agonist, or antagonist, functional assays must be deployed. Because phenethylamines can exhibit biased agonism, profiling them across both Gq and

Protocol: Self-Validating Gq-Mediated Calcium Mobilization Assay (FLIPR)

Causality Note: The Gq pathway triggers rapid, transient spikes in intracellular calcium. Using a fluorescent calcium indicator (Fluo-4 AM) allows for real-time kinetic monitoring. However, high concentrations of test compounds can cause off-target membrane disruption, mimicking a calcium spike.

-

Cell Seeding: Seed HEK293 cells stably expressing 5-HT2A into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (dissolved in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds prior to compound addition.

-

Compound Addition: Inject the phenethylamine test compounds automatically. Record fluorescence continuously for 3 minutes to capture the peak calcium mobilization (

). -

Data Normalization: Normalize the peak fluorescence response of the test compound against the maximal response elicited by 10 µM of endogenous Serotonin (5-HT).

Self-Validation Checkpoint (Antagonist Reversal): To prove the observed calcium flux is strictly 5-HT2A mediated and not a false positive from cell stress, a parallel well must be pre-incubated with 1 µM M100907 (a highly selective 5-HT2A antagonist) for 15 minutes prior to phenethylamine addition. A valid assay will show complete ablation of the calcium spike in the presence of M100907.

Quantitative Pharmacological Profiles

The table below synthesizes the

| Compound | 5-HT2A Radioligand | 5-HT2A Gq | Notes & Mechanistic Profile |

| Ketanserin | 0.75 | N/A (Antagonist) | Reference antagonist; used for baseline NSB determination 4. |

| DOI | 0.27 | ~1.50 | Reference phenethylamine agonist; highly potent 4. |

| DOB | 59.0 | ~25.0 | Classic 4-bromo substituted phenethylamine . |

| DOET | 137.0 | ~45.0 | Classic 4-ethyl substituted phenethylamine 5. |

| DOM | 533.0 | ~120.0 | Classic 4-methyl substituted phenethylamine 5. |

| 25CN-NBOH | ~1.30 | 0.86 | Superpotent N-benzyl derivative; exhibits |

| TGF-8027 | ~7.40 | 3.30 | Next-generation analog; engineered for extreme 5-HT2A vs 5-HT2C selectivity 3. |

Conclusion

The rigorous evaluation of phenethylamines requires a multi-tiered in-vitro approach. Radioligand binding assays establish the baseline affinity but must be carefully controlled for lipophilic artifacts using PEI-treated matrices. Functional assays, particularly calcium mobilization, must be internally validated with antagonist reversal to confirm receptor specificity. As drug development pivots toward non-hallucinogenic neuroplastogens, profiling these compounds across both Gq and

References

- Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.

- Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N-Benzyl Phenethylamine Agonists.

- Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design.

- 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.

- Development of a 5-hydroxytryptamine(2A)

- Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists.

Sources

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Mechanistic Architecture of Substituted Trimethoxy-Phenethylamines: Pharmacodynamics, Signaling, and SAR

Topic: Mechanism of Action of Substituted Trimethoxy-Phenethylamines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Substituted trimethoxy-phenethylamines represent a critical class of serotonergic modulators, serving as both historical archetypes (e.g., Mescaline) and modern pharmacological probes (e.g., TMA-2, Escaline). Unlike the rigid ergoline scaffold of LSD, the phenethylamine core offers a flexible template for probing the orthosteric binding site of the 5-HT2A receptor. This guide dissects the molecular mechanisms driving their activity, distinguishing between the classical 3,4,5-trimethoxy substitution pattern (Mescaline series) and the regioisomeric 2,4,5-trimethoxy pattern (TMA-2 series). We analyze the divergence in Structure-Activity Relationships (SAR), the critical role of biased agonism in their signaling efficacy, and the metabolic constraints imposed by alpha-methylation.

Chemical Architecture & SAR Logic

The pharmacological potency of this class is governed by the specific arrangement of methoxy groups on the phenyl ring and the modification of the ethylamine side chain.

The Regioisomeric Divergence

-

3,4,5-Pattern (Mescaline Type): This is the naturally occurring archetype.[1] It possesses relatively low affinity for 5-HT2A (

in the micromolar range) but maintains functional efficacy through specific hydrophobic interactions. -

2,4,5-Pattern (TMA-2 Type): Shifting the methoxy group from the 3-position to the 2-position (creating a 2,4,5-substitution) drastically increases lipophilicity and receptor affinity. This pattern mimics the substitution seen in the highly potent 2C-x and DOx series.

The 4-Position Homologation Paradox

A critical mechanistic distinction exists between the two series regarding the 4-position substituent:

-

In the 3,4,5-Series: Extending the 4-methoxy group to an ethoxy (Escaline) or propoxy (Proscaline) group increases potency.[2][3] The 5-HT2A receptor's hydrophobic pocket accommodates this bulk, stabilizing the ligand.

-

In the 2,4,5-Series: The same homologation (e.g., TMA-2

MEM) does not increase potency and may even decrease it. The 2,5-dimethoxy "shield" alters the binding pose, rendering the 4-position extension less favorable for deeper pocket penetration.

Alpha-Methylation (Phenethylamine vs. Amphetamine)

Addition of a methyl group to the alpha-carbon (e.g., Mescaline

-

Effect: Drastically extends half-life and increases potency by preventing rapid first-pass metabolism.

-

Chirality: The (R)-isomer is typically the more active conformer at 5-HT2A for these amphetamine derivatives.

Caption: SAR divergence showing how identical chemical modifications yield opposing pharmacological outcomes depending on the base substitution pattern.

Pharmacodynamics: The 5-HT2A Mechanism

Receptor Binding vs. Efficacy

Substituted trimethoxy-phenethylamines function as partial to full agonists at the 5-HT2A receptor.

-

Affinity (

): Generally low compared to ergolines (LSD). Mescaline has a -

Selectivity: While 5-HT2A is the primary target for psychedelic effects, these compounds also display affinity for 5-HT2C (implicated in side effects like anxiety/nausea) and 5-HT1A.

Biased Agonism (Functional Selectivity)

Recent data suggests these ligands stabilize specific receptor conformations that preferentially activate G-protein pathways over Beta-arrestin pathways, or vice versa, compared to endogenous serotonin.

-

Canonical Pathway: Recruitment of

-

Biased Signaling: The ratio of Gq activation to

-arrestin2 recruitment varies. Highly hallucinogenic phenethylamines (like the 2C/TMA series) tend to favor Gq-mediated Calcium release, whereas non-hallucinogenic analogs (like Lisuride) may recruit

Downstream Signaling Cascade

Activation of 5-HT2A triggers a phosphoinositide hydrolysis cascade:

-

G-Protein Coupling: Agonist binding induces conformational change, exchanging GDP for GTP on the

subunit. -

PLC Activation:

-GTP activates Phospholipase C (PLC). -

Second Messengers: PLC hydrolyzes PIP2 into IP3 (Inositol triphosphate) and DAG (Diacylglycerol).

-

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of

into the cytosol. -

Neural Plasticity: Downstream, this calcium flux activates CAMKII and ERK pathways, leading to gene expression changes (e.g., BDNF) associated with synaptic plasticity.

Caption: Bifurcation of 5-HT2A signaling illustrating the canonical Gq-Calcium pathway versus the Beta-arrestin desensitization pathway.

Metabolic Fate & Pharmacokinetics[4]

The duration and oral bioavailability of these compounds are strictly regulated by their susceptibility to metabolic enzymes.

| Metabolic Pathway | Mescaline (3,4,5-PEA) | TMA / TMA-2 (Alpha-Methyl) |

| Primary Enzyme | MAO-A / MAO-B (Monoamine Oxidase) | CYP2D6 (Cytochrome P450) |

| Major Reaction | Oxidative Deamination | O-Demethylation |

| Primary Metabolite | 3,4,5-Trimethoxyphenylacetic acid (Inactive) | O-demethylated amines (Active/Inactive) |

| Half-Life | Short (~6 hours) | Long (10-20 hours) |

| Bioavailability | Poor (requires high doses ~300mg) | High (active at ~10-50mg) |

Key Insight: The alpha-methyl group in TMA and TMA-2 acts as a steric shield, preventing MAO from accessing the amine. This shifts metabolism to the slower CYP450 system (O-demethylation), explaining the dramatic potency difference between Mescaline (active dose >200mg) and TMA (active dose ~20mg).

Experimental Protocols

To validate the mechanism of action, two primary assays are employed: Radioligand Binding (affinity) and Calcium Flux (functional efficacy).

Protocol A: [3H]Ketanserin Radioligand Binding Assay

Purpose: To determine the affinity (

-

Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation:

-

Prepare 96-well plates with 150 µL total volume per well.

-

Add 25 µL of test compound (concentration range:

to -

Add 25 µL of radioligand: [3H]Ketanserin (final conc. 1.0 nM).

-

Add 100 µL of membrane suspension (20-50 µg protein).

-

-

Equilibrium: Incubate for 60 minutes at 37°C (or 25°C to reduce degradation).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

Protocol B: FLIPR Calcium Mobilization Assay

Purpose: To measure functional agonist efficacy (

-

Cell Seeding: Plate CHO-K1 cells expressing G

16 (promiscuous G-protein to force coupling) and 5-HT2A into black-walled 384-well plates (10,000 cells/well). Incubate overnight. -

Dye Loading: Aspirate media and add Calcium-4 or Fluo-4 AM dye in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye efflux). Incubate 60 min at 37°C.

-

Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

-

Agonist Injection: Inject test compounds (5x concentration) automatically.

-

Data Capture: Monitor fluorescence increase (RFU) for 180 seconds.

-

Analysis: Plot Max-Min RFU against log[Concentration]. Normalize to Serotonin (5-HT) response (defined as 100% Efficacy).

Comparative Data Summary

The following table synthesizes affinity and potency data, highlighting the SAR distinctions discussed.

| Compound | Structure | 5-HT2A Affinity ( | Functional Potency ( | HTR Potency (Mice) |

| Mescaline | 3,4,5-Trimethoxy-PEA | ~3,000 - 10,000 nM | ~1,000 nM | Low |

| Escaline | 3,5-Dimethoxy-4-ethoxy-PEA | ~500 nM | ~100 nM | Moderate |

| TMA | 3,4,5-Trimethoxy-AMP | ~10,000 nM | High (Efficacy driven) | High (2x Mescaline) |

| TMA-2 | 2,4,5-Trimethoxy-AMP | ~500 - 1,000 nM | ~50 nM | High (20x Mescaline) |

| 2C-B | 4-Bromo-2,5-dimethoxy-PEA | ~1 - 10 nM | ~5 nM | Very High |

Note:

References

-

Pottie, E., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.

-

Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology.

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.

-

Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. Neuropsychopharmacology.

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR reference).

Sources

The Bromine Advantage: A Technical Guide to the Structure-Activity Relationships of 4-Bromo-Phenethylamine Analogs

Abstract

The phenethylamine scaffold represents a cornerstone in the development of centrally active agents, with subtle molecular modifications leading to profound shifts in pharmacological activity. The introduction of a bromine atom at the 4-position of the phenyl ring has proven to be a particularly salient feature, often imparting high affinity and functional potency at key monoaminergic targets, most notably the serotonin 5-HT₂ₐ receptor. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-bromo-phenethylamine analogs. We will explore the intricate interplay between molecular structure and biological function, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This guide will dissect the influence of substitutions on the phenyl ring, modifications to the ethylamine side-chain, and alterations of the terminal amine, all while grounding these observations in the principles of medicinal chemistry and pharmacology.

Introduction: The Significance of the 4-Bromo Moiety

The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds. The addition of a halogen, particularly bromine, at the para-position of the phenyl ring has been a consistently successful strategy for enhancing affinity for serotonergic receptors.[1][2] This enhancement is attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the bromine atom can influence the electrostatic potential of the molecule, potentially leading to more favorable interactions with the receptor binding pocket. Furthermore, the size and lipophilicity of the bromine atom can promote hydrophobic interactions within the receptor.[3]

One of the most extensively studied 4-bromo-phenethylamine analogs is 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[4][5] This compound is a potent partial agonist at the serotonin 5-HT₂ₐ and 5-HT₂₋ receptors and has been instrumental in elucidating the SAR of this class of compounds.[5] Understanding the SAR of 4-bromo-phenethylamine analogs is not only crucial for the development of novel research tools to probe the intricacies of the serotonergic system but also holds potential for the design of new therapeutics for a range of neuropsychiatric disorders.

Core Structure-Activity Relationships

The pharmacological profile of 4-bromo-phenethylamine analogs is exquisitely sensitive to structural modifications. The following sections will systematically explore the impact of these changes on receptor affinity and functional activity.

The Phenyl Ring: More Than Just a Scaffold

The substitution pattern on the phenyl ring is a primary determinant of a compound's activity.

-

The 4-Position Halogen: The nature of the halogen at the 4-position significantly influences receptor affinity. Generally, for 2,5-dimethoxyphenethylamines, a rank order of potency for 5-HT₂ₐ receptor affinity is observed, with iodo > bromo > chloro > fluoro.[3] This trend suggests that larger, more lipophilic halogens are favored for binding.

-

Methoxy Groups at the 2- and 5-Positions: The presence of methoxy groups at the 2- and 5-positions is a hallmark of many potent serotonergic phenethylamines. These groups are thought to orient the molecule within the receptor binding pocket through hydrogen bonding and other electrostatic interactions. The combination of a 4-bromo and 2,5-dimethoxy substitution pattern, as seen in 2C-B, is particularly favorable for high 5-HT₂ₐ receptor affinity.

The Ethylamine Side-Chain: A Bridge to Activity

Modifications to the two-carbon linker between the phenyl ring and the terminal amine can have a dramatic impact on pharmacology.

-

α-Methylation: The addition of a methyl group at the alpha-position (adjacent to the phenyl ring) creates a chiral center and generally increases the duration of action by sterically hindering metabolism by monoamine oxidase (MAO).[4] However, it can also alter the selectivity profile of the compound.

-

β-Hydroxylation: Introduction of a hydroxyl group at the beta-position (adjacent to the amine) can decrease blood-brain barrier penetration and alter the receptor interaction profile.

The Terminal Amine: The Gateway to Interaction

The nature of the substituent(s) on the terminal nitrogen atom is critical for receptor recognition and activation.

-

N-Methylation: The addition of a single methyl group to the primary amine can have varied effects. In some cases, it can decrease affinity for 5-HT₂ₐ receptors while potentially increasing activity at monoamine transporters.

-

N,N-Dimethylation: The presence of two methyl groups on the nitrogen generally leads to a significant decrease in affinity for 5-HT₂ₐ receptors.[6]

-

Larger N-Alkyl and N-Benzyl Substituents: The addition of larger alkyl or benzyl groups to the nitrogen can lead to compounds with complex pharmacological profiles, sometimes with increased affinity for other receptors or with altered functional activity (e.g., from agonist to antagonist).

Quantitative Insights: A Comparative Analysis

To provide a clearer understanding of the SAR, the following table summarizes the in vitro pharmacological data for a series of 4-substituted-2,5-dimethoxyphenethylamine analogs at human serotonin receptors.

| Compound | 4-Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) |

| 2C-H | H | 1000 | 2000 | >1000 | <10 |

| 2C-F | F | 200 | 500 | 150 | 80 |

| 2C-Cl | Cl | 50 | 100 | 40 | 90 |

| 2C-B | Br | 15 | 30 | 10 | 95 |

| 2C-I | I | 10 | 20 | 8 | 100 |

| 2C-N | NO₂ | 300 | 600 | 250 | 70 |

Data compiled from multiple sources and are approximate values for comparative purposes.

As the data illustrates, there is a clear trend of increasing affinity and potency at the 5-HT₂ₐ receptor as the size and lipophilicity of the 4-position halogen increases, with the iodo and bromo analogs being the most potent.

Signaling Pathways and Experimental Workflows

The primary molecular target for many psychoactive 4-bromo-phenethylamine analogs is the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR).

5-HT₂ₐ Receptor Signaling Cascade

Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gαq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6][7] More recently, the role of β-arrestin2-mediated signaling has also been implicated in the overall pharmacological effects of 5-HT₂ₐ receptor agonists.[7][8]

Caption: 5-HT₂ₐ receptor signaling pathway.

Experimental Workflow for SAR Determination

A typical workflow for characterizing the SAR of a novel series of 4-bromo-phenethylamine analogs involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Caption: Experimental workflow for SAR studies.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and pharmacological characterization of 4-bromo-phenethylamine analogs.

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

This protocol is adapted from established synthetic procedures.[1][9]

Step 1: Nitrostyrene Formation

-

To a stirred solution of 2,5-dimethoxybenzaldehyde in nitromethane, add a catalytic amount of ammonium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield 2,5-dimethoxy-β-nitrostyrene.

Step 2: Reduction of the Nitrostyrene

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF to the LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain 2,5-dimethoxyphenethylamine.

Step 3: Bromination

-

Dissolve the 2,5-dimethoxyphenethylamine in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours after the addition is complete.

-

Pour the reaction mixture into a large volume of water and basify with a strong base (e.g., sodium hydroxide) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization to yield 4-bromo-2,5-dimethoxyphenethylamine.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds at the human 5-HT₂ₐ receptor.[10][11]

Materials:

-

Cell membranes expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

-

Non-specific binding agent: Mianserin or 5-HT.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Test compounds (4-bromo-phenethylamine analogs) at various concentrations.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding agent (for non-specific binding).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds by quantifying changes in intracellular calcium concentration.[12][13][14]

Materials:

-

A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (4-bromo-phenethylamine analogs) at various concentrations.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence for a short period.

-

Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

-

After the response to the test compound has peaked and started to decline, a maximal concentration of a reference agonist (e.g., 5-HT) can be added to determine the maximal response of the system.

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response to the reference agonist.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Eₘₐₓ (the maximal effect of the compound relative to the reference agonist) using non-linear regression analysis.

Pharmacokinetics, Metabolism, and Toxicology

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is paramount for drug development.

Pharmacokinetics and Metabolism

Studies on 2C-B have shown that it is metabolized in the liver primarily through oxidative deamination and O-demethylation.[5][15] The primary metabolites include 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA).[15] The presence of an α-methyl group, as in DOB (4-bromo-2,5-dimethoxyamphetamine), significantly slows down metabolism by MAO, leading to a longer duration of action. The oral bioavailability of 2C-B is considered to be low, and it has a relatively short half-life.[4]

Toxicology

The toxicological profile of 4-bromo-phenethylamine analogs is an important consideration. While 2C-B is generally considered to have a manageable safety profile at recreational doses, higher doses can lead to sympathomimetic effects such as increased heart rate and blood pressure, as well as more pronounced psychological effects.[16] The long-term toxicological effects of chronic exposure to these compounds are not well-studied.

Conclusion and Future Directions

The 4-bromo-phenethylamine scaffold continues to be a fertile ground for the discovery of novel and potent ligands for serotonergic and other monoaminergic targets. The structure-activity relationships outlined in this guide highlight the critical role of the 4-bromo substituent in conferring high affinity and functional potency, particularly at the 5-HT₂ₐ receptor. The interplay of this key feature with other structural modifications on the phenyl ring, ethylamine side-chain, and terminal amine provides a rich chemical space for the design of new molecular probes and potential therapeutic agents.

Future research in this area will likely focus on:

-

Fine-tuning selectivity: Designing analogs with improved selectivity for specific receptor subtypes (e.g., 5-HT₂ₐ vs. 5-HT₂₋) to dissect their respective physiological roles.

-

Exploring biased agonism: Developing ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) to potentially separate therapeutic effects from undesirable side effects.[8][17]

-

Improving pharmacokinetic properties: Modifying the structure to enhance oral bioavailability and optimize the duration of action for specific therapeutic applications.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug developers can continue to innovate and unlock the full potential of 4-bromo-phenethylamine analogs in advancing our understanding of brain function and treating neurological and psychiatric disorders.

References

-

Scribd. (n.d.). 2C B Synthesis IceCool PDF. Retrieved March 7, 2026, from [Link][1]

-

Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link][15]

-

ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor. Retrieved March 7, 2026, from [Link][10]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved March 7, 2026, from [Link][18]

-

Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link][9]

-

Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link][19]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link][11]

-

The Psychedelic Scientist. (2025, March 15). The Ultimate Guide to 2C-B. Retrieved March 7, 2026, from [Link][16]

-

Hemanth, K. P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1123444. [Link][3]

-

Wikipedia. (2024, February 29). 2C-B. Retrieved March 7, 2026, from [Link][4]

-

Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 215. [Link][5]

-

Bouso, J. C., et al. (2021). Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions. Journal of Clinical Psychopharmacology, 41(3), 263-270. [Link][20]

-

van der Meijden, M. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 337-345. [Link][21]

-

The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved March 7, 2026, from [Link][22]

-

Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link][23]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved March 7, 2026, from [Link][12]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved March 7, 2026, from [Link][24]

-

Kim, K., et al. (2020). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell Reports, 32(11), 108133. [Link][7]

-

Gil, D., & Adamowicz, P. (2011). Determination of 2C-B in biological material. Problems of Forensic Sciences, 88, 316-323. [Link][25]

-

Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Retrieved March 7, 2026, from [Link][26]

-

Hemanth, K. P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1123444. [Link][27]

-

Lee, H. M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(2), 175-183. [Link][2]

-

Schifano, F., et al. (2019). Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... ResearchGate. [Link][28]

-

Sygnature Discovery. (2023, November 11). Targeting the 5-HT2A receptor with psychedelics & novel molecules. Retrieved March 7, 2026, from [Link][29]

-

Vandeputte, M. M., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2825-2843. [Link][8]

-

Vandeputte, M. M., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2825-2843. [Link][17]

-

ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI.... Retrieved March 7, 2026, from [Link][30]

-

University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved March 7, 2026, from [Link][14]

-

Wallach, J., et al. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link][31]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved March 7, 2026, from [Link][32]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link][33]

Sources

- 1. scribd.com [scribd.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2C-B - Wikipedia [en.wikipedia.org]

- 5. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

- 10. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. innoprot.com [innoprot.com]

- 13. bu.edu [bu.edu]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 15. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 23. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. arch.ies.gov.pl [arch.ies.gov.pl]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. sygnaturediscovery.com [sygnaturediscovery.com]

- 30. researchgate.net [researchgate.net]

- 31. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. academic.oup.com [academic.oup.com]

Literature review of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine studies

Technical Guide: 4-Bromo- ,2,5-trimethoxybenzeneethanamine (BOB)[1][2]

Chemical Foundation & Synthesis

Structural Analysis[2][3]

-

Systematic Name: 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethan-1-amine[2]

-

Formula:

-

Molecular Weight: 290.15 g/mol

-

Key Feature: The

-methoxy substituent creates a chiral center at the benzylic position. Standard synthesis yields a racemate.

Synthesis Protocol

The synthesis of BOB differs from standard 2C-x compounds by requiring a Michael addition of a methoxide ion to a nitrostyrene intermediate prior to reduction. The following protocol is derived from Shulgin’s methodology in PiHKAL [1].

Experimental Workflow

-

Condensation: 4-Bromo-2,5-dimethoxybenzaldehyde is condensed with nitromethane (catalyzed by ammonium acetate) to form 4-bromo-2,5-dimethoxy-

-nitrostyrene .[1] -

Michael Addition (Critical Step): The nitrostyrene is suspended in anhydrous methanol.[1] Sodium methoxide is added, facilitating the nucleophilic attack of the methoxy group at the

-position. This converts the planar alkene into the saturated 1-(4-bromo-2,5-dimethoxyphenyl)-1-methoxy-2-nitroethane . -

Reduction: The nitro group is reduced to the amine using Lithium Aluminum Hydride (LAH) in THF. Note: The

-methoxy group is stable under these specific reduction conditions, unlike -

Salt Formation: The freebase oil is converted to the hydrochloride salt for stability.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of BOB focusing on the critical Michael addition of the methoxy group.[1][3]

Pharmacological Profile[2][5][6][7][8][9]

Mechanism of Action

BOB acts as a selective partial agonist at the 5-HT

-

Receptor Selectivity: High affinity for 5-HT

and 5-HT -

Binding Affinity (

): Studies indicate a -

Potency Comparison:

Signal Transduction

Upon binding to the 5-HT

Visualization: 5-HT2A Signaling Cascade

Figure 2: G-protein coupled signaling pathway activated by BOB at the 5-HT2A receptor.[2]

Analytical Characterization

For forensic and research identification, BOB presents distinct spectral data compared to its analogs.

| Parameter | Data | Notes |

| Melting Point | 187–188 °C (HCl salt) | Distinct from 2C-B HCl (~237 °C) |

| Appearance | White crystalline solid | Forms fine crystals from IPA/Et2O |

| Mass Spectrometry | m/z 290 (M+) | Characteristic bromine isotope pattern (79Br/81Br) |

| Solubility | Water, Ethanol | Sparingly soluble in non-polar solvents |

Metabolic Fate

While specific in vivo metabolism studies for BOB are scarce compared to 2C-B, structural analysis suggests the following metabolic stability:

-

-Methoxy Stability: The ether linkage at the

-

Deamination: The primary amine is subject to oxidative deamination, likely yielding the corresponding aldehyde/acid metabolites.

-

Duration: The steric bulk and electronic effects of the

-methoxy group likely retard MAO-mediated degradation, explaining the prolonged half-life relative to 2C-B.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #10 (BOB). Link

-

Nichols, D. E. (2016). "Psychedelics".[2][3][8][6][9][10][11] Pharmacological Reviews, 68(2), 264-355. Link

-

Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines". Drug Testing and Analysis, 4(7-8), 577-590. Link

-

Eshleman, A. J., et al. (2014). "Substituent effects on the binding of phenethylamines to the serotonin 5-HT2A receptor". Biochemical Pharmacology. Link

Sources

- 1. #13 Bob; beta-methoxy-2c-b; 4-bromo-2,5-beta-trimethoxyphenethylamine [studfile.net]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine | C11H17BrClNO3 | CID 156588947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BOB (psychedelic) - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. 2,5-Dimethoxy-4-bromoamphetamine [bionity.com]

- 10. βk-2C-B - Wikipedia [en.wikipedia.org]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

Next-Generation Psychoplastogens: A Technical Framework for Repurposing Novel Psychoactive Substances (NPS)

Executive Summary

The historical classification of Novel Psychoactive Substances (NPS) as merely "legal highs" or "designer drugs" is a scientific reductionism that ignores their vast structural diversity. For the drug development professional, the NPS landscape represents an untapped library of bio-active scaffolds with potent affinity for monoaminergic targets.

This guide pivots the focus from forensic identification to therapeutic repurposing . We explore how specific NPS classes—particularly rigidified phenethylamines and short-acting tryptamines—are being optimized into psychoplastogens : small molecules capable of rapidly promoting structural neuroplasticity (dendritic arborization and synaptogenesis) for the treatment of Treatment-Resistant Depression (TRD) and PTSD.

Part 1: Molecular Mechanisms & Target Profiling

The Intracellular Signaling Paradigm

Recent breakthroughs have shifted the consensus on 5-HT2A receptor agonism. It is no longer sufficient to screen for plasma membrane binding. Data suggests that membrane permeability is a critical determinant of neuroplastic potential.

-

Canonical View: Ligand binds surface 5-HT2A

Gq/11 recruitment -

Modern View (Psychoplastogens): Lipophilic ligands (e.g., DMT, psilocin) cross the plasma membrane to activate intracellular 5-HT2A receptors (localized to the Golgi apparatus). This intracellular pool drives the robust neuritogenesis required for therapeutic effect, distinct from the canonical surface signaling often associated with peripheral toxicity.

Biased Agonism and the "Hallucination-Free" Goal

A major objective in NPS optimization is decoupling the hallucinogenic effects (Head Twitch Response in mice) from the neuroplastic effects. This relies on functional selectivity :

-

Pathway A (Therapeutic):

-Arrestin2 recruitment / ERK1/2 phosphorylation -

Pathway B (Hallucinogenic): Gq/11 signaling

IP3/Ca2+ mobilization.

Note: While debated, recent studies on compounds like 25CN-NBOH and LPH-5 suggest that highly selective 5-HT2A agonists can retain plasticity-promoting properties with reduced side-effect profiles compared to non-selective ergolines like LSD.

Signaling Pathway Visualization[1]

Figure 1: The "Location Bias" hypothesis. Lipophilic NPS ligands access intracellular 5-HT2A receptors to drive neuroplasticity via Beta-Arrestin/mTOR pathways, potentially distinct from surface-mediated Gq signaling.

Part 2: Therapeutic Classes & Lead Candidates

The following NPS classes are currently undergoing high-throughput screening for "hit-to-lead" optimization.

| NPS Class | Representative Scaffold | Target Profile | Therapeutic Indication | Technical Advantage |

| Tryptamines | 5-MeO-DMT | 5-HT1A / 5-HT2A | TRD, Anxiety | Short Duration: Rapid metabolic clearance allows for <1hr clinical sessions (vs. 6-8hrs for psilocybin). |

| Phenethylamines | 2C-B / 25I-NBOMe | 5-HT2A / 5-HT2C | Neuroinflammation | Selectivity: Rigid structure allows precise SAR tuning to reduce off-target binding (e.g., 5-HT2B valvulopathy risk). |

| Dissociatives | 2-FDCK / Methoxetamine | NMDA Antagonist | Acute Suicidality | Bioavailability: Fluorinated analogs often show improved oral bioavailability and reduced bladder toxicity compared to Ketamine. |

| Cathinones | Methylone analogs | SERT / DAT / NET | PTSD / Social Anxiety | Empathogenic Index: Tuned to favor SERT release over DAT, reducing abuse potential while retaining prosocial effects. |

Part 3: Preclinical Validation Workflows

To validate an NPS candidate as a therapeutic rather than a recreational toxicant, a rigorous screening workflow is required.

In Vitro: Neurite Outgrowth (Sholl Analysis)

This assay quantifies the "psychoplastogenic" potency of a compound.

Protocol:

-

Culture: E18 Rat embryonic cortical neurons.

-

Treatment: DIV (Day in Vitro) 3-5. Treat with compound (0.1 nM – 10 µM) for 1 hour , then washout.

-

Incubation: Allow growth for 24-72 hours post-washout.

-

Staining: Fix and stain for MAP2 (dendritic marker).

-

Analysis: Use automated Sholl Analysis software to count dendritic intersections.

-

Success Criteria: >20% increase in intersections vs. vehicle control (comparable to Ketamine/BDNF).

-

In Vivo: Automated Head Twitch Response (HTR)

The HTR is the behavioral proxy for 5-HT2A activation.[1][2][3] While we often aim to minimize this for non-hallucinogenic variants, it remains the gold standard for verifying target engagement in the brain.

Modern Methodology (Magnetometer): Visual counting is prone to observer bias. We utilize a magnetometer-based approach for high-fidelity data.[1][3][4]

-

Implantation: Secure a small neodymium magnet (<1g) to the cranium of C57BL/6J mice using dental cement. Recovery: 7 days.

-

Dosing: Administer NPS (SC or IP).

-

Recording: Place mouse in a magnetometer coil chamber. Head twitches generate specific sinusoidal voltage fluctuations (90 Hz range).

-

Signal Processing: Apply band-pass filter (40-100 Hz) to isolate HTR from grooming or locomotion.

Screening Workflow Diagram

Figure 2: The "Fail-Fast" Screening Pipeline. Candidates must demonstrate neuroplasticity (In Vitro) and Safety before behavioral validation.

Part 4: Safety & Toxicology (The "Kill" Step)

The primary barrier to NPS therapeutic application is safety. Two specific assays are mandatory before any lead declaration.

hERG Inhibition (Cardiotoxicity)

Many NPS (especially synthetic cannabinoids and some phenethylamines) are potent hERG channel blockers, leading to QT prolongation and Torsades de Pointes.

-

Metric: Calculate the Safety Margin :

. -

Threshold: A ratio < 30 is a "No-Go" for development.

-

Method: High-throughput patch-clamp or MEA (Microelectrode Array) using hiPSC-cardiomyocytes.[5][6] MEA is preferred as it detects beat rate irregularities and field potential duration (FPD) simultaneously.

5-HT2B Agonism (Valvulopathy)

Chronic activation of 5-HT2B receptors causes cardiac valve fibrosis (fen-phen toxicity).

-

Requirement: Candidates must show >100-fold selectivity for 5-HT2A over 5-HT2B.

-

Assay: Calcium flux FLIPR assay in CHO cells expressing human 5-HT2B.

References

-

Structure–Activity Relationships of Phenylalkylamines as Agonist Ligands for 5‐HT2A Receptors. ChemMedChem. [Link]

-

Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity. Biochemistry. [Link]

-

Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

-

Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes. Journal of Molecular and Cellular Cardiology. [Link]

-

Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

-

Neuropharmacological Advances: Harnessing 5-HT2A Receptor Modulators and Psychoplastogens. ACS Chemical Neuroscience. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cardiotoxicity screening of illicit drugs and new psychoactive substances (NPS) in human iPSC-derived cardiomyocytes using microelectrode array (MEA) recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for the detection of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine.

Application Note: Analytical Methods for the Detection and Quantification of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine (BOB)

Target Audience: Analytical chemists, forensic toxicologists, and drug development professionals.

Chemical Profile & Toxicological Context

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine (commonly known as BOB or beta-methoxy-2C-B) is a synthetic psychedelic phenethylamine and a novel psychoactive substance (NPS). Originally synthesized by Alexander Shulgin, it is the beta-methoxy analog of the Schedule I hallucinogen 2C-B[1][1].

-

Molecular Formula: C₁₁H₁₆BrNO₃

-

Monoisotopic Mass: 289.0314 Da

-

Structural Features: A primary amine, a bromodimethoxyphenyl ring, and a highly diagnostic beta-methoxy group.

As an emerging designer drug of the "BOX series" (which includes BOB, BOD, BOH, and BOHD), its detection in biological matrices (plasma, urine, and hair) requires high-selectivity methodologies to differentiate it from isobaric and regioisomeric phenethylamines[2][2].

Analytical Challenges & Mechanistic Causality

The structural nuances of BOB dictate specific sample preparation and instrumental parameters. Understanding the causality behind these choices is critical for robust assay development.

Causality of Extraction (Mixed-Mode SPE): BOB possesses both a hydrophobic aromatic system and a basic primary amine (pKa ~9.5). Utilizing a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction isolates the analyte via dual mechanisms. The reversed-phase sorbent retains the hydrophobic ring, while the cation-exchange sites ionically bind the protonated amine. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids and matrix interferences before basic elution, yielding a highly purified extract suitable for trace-level LC-MS/MS analysis[3][3].

Causality of Chromatographic Separation: Standard C18 columns separate analytes based purely on hydrophobicity, which often fails to resolve phenethylamine regioisomers. A Pentafluorophenyl (PFP) column is recommended. The PFP stationary phase introduces orthogonal retention mechanisms—specifically, π-π interactions, dipole-dipole interactions, and hydrogen bonding with the fluorine atoms—enabling baseline resolution of structurally similar BOX-series designer drugs[4][4].

Causality of Mass Spectral Fragmentation:

-

LC-MS/MS (ESI+): In positive electrospray ionization, the primary amine is protonated to form the[M+H]⁺ precursor ion at m/z 290.0. The most abundant product ion is generated via the neutral loss of methanol (32 Da), resulting in an m/z 258.0 product ion. This fragmentation is driven by the lability of the beta-methoxy group; cleavage of the C-O bond is highly favored because the resulting carbocation is resonance-stabilized by the adjacent aromatic ring[2][2].

-

GC-MS (EI): Injecting free-base beta-methoxy phenethylamines into a hot GC inlet (e.g., 250°C) causes thermal degradation (elimination of methanol). Derivatization with trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with an electron-withdrawing trifluoroacetyl group. This prevents thermal degradation, increases volatility, and directs electron ionization (EI) fragmentation to yield a highly abundant, diagnostic alpha-cleavage ion (m/z 126)[3][3].

Self-Validating System Controls

To ensure trustworthiness, the protocols below integrate a self-validating framework:

-

Isotope Dilution: The addition of a deuterated internal standard (e.g., 2C-B-d6) prior to any sample manipulation corrects for extraction losses and ESI matrix effects (ion suppression/enhancement).

-

Ion Ratio Monitoring: The ratio between the quantifier (m/z 258.0) and qualifier (m/z 227.0) transitions must remain within ±20% of the calibration standard. Deviation indicates isobaric matrix interference.

-

Isotopic Pattern Verification: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. Monitoring the [M+H]⁺ precursor at both m/z 290.0 and 292.0 provides an intrinsic structural confirmation that cannot be replicated by non-brominated interferences.

Experimental Workflows & Protocols

Analytical workflow for the extraction and detection of BOB in biological matrices.

Protocol A: Sample Preparation (Mixed-Mode SPE)

-

Spiking: Aliquot 1.0 mL of plasma or urine into a clean glass tube. Add 50 µL of Internal Standard (2C-B-d6 at 1 µg/mL).

-

Dilution: Dilute with 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the primary amine of BOB is fully protonated. Vortex for 30 seconds.

-

Conditioning: Condition the MCX SPE cartridge (30 mg/3 mL) sequentially with 2 mL methanol, followed by 2 mL deionized water.

-

Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1 mL/min.

-

Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% methanol. Dry the cartridge under maximum vacuum for 5 minutes.

-

Elution: Elute the target analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

For LC-MS/MS: Reconstitute in 100 µL of Mobile Phase A.

-

For GC-MS: Proceed to Protocol C.

-

Protocol B: LC-MS/MS Analysis

-

Column: Agilent Zorbax Eclipse Plus PFP (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phases: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold at 95% B for 2 mins. Flow rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV; Gas temperature: 300°C.

Protocol C: GC-MS Analysis (Derivatization)

-

Derivatization: To the dried SPE extract, add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).

-

Incubation: Seal the vial and incubate at 60°C for 20 minutes.

-

Preparation: Evaporate the excess reagent under nitrogen and reconstitute the residue in 50 µL of ethyl acetate. Inject 1 µL into the GC-MS (Splitless mode, Inlet 250°C, DB-5MS column).

Quantitative Data Summaries

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for BOB

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Purpose |

|---|---|---|---|---|

| BOB (⁷⁹Br) | 290.0 | 258.0 | 15 | Quantifier (Neutral loss of CH₃OH) |

| BOB (⁷⁹Br) | 290.0 | 227.0 | 25 | Qualifier (Aromatic ring cleavage) |

| BOB (⁸¹Br) | 292.0 | 260.0 | 15 | Qualifier (Isotopic pattern verification) |

| IS (2C-B-d6) | 266.0 | 249.0 | 15 | Internal Standard Tracking |

Table 2: GC-MS (EI, 70 eV) Diagnostic Ions

| Derivative State | Retention Index (RI) | Base Peak (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| BOB (Free Base) | ~1850 | 30 | 30 (α-cleavage), 258, 260 |

| BOB-TFA | ~1920 | 126 | 126 (α-cleavage + TFA), 258, 260, 385 (M⁺) |

References

- PubChem.2,5,beta-Trimethoxy-4-bromophenethylamine | CID 15185771. National Institutes of Health (NIH).

- Pirisi, M. A., et al. (2014).An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. ResearchGate.

- da Costa, J. L., et al. (2011).Simultaneous Detection of Ten Psychedelic Phenethylamines in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, Oxford University Press.

- ResearchGate (2015).Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.

Sources

Advanced GC-MS Profiling of Synthetic Phenethylamines: Derivatization, Isomer Discrimination, and Validation

Abstract

The proliferation of novel psychoactive substances (NPS), particularly synthetic phenethylamines (e.g., 2C-series, NBOMes, and substituted amphetamines), presents a critical challenge to forensic and clinical toxicology.[1] These compounds often share isobaric structures and identical mass spectral fragmentation patterns, rendering standard library matching insufficient. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing chemical derivatization with Pentafluoropropionic Anhydride (PFPA) to enhance chromatographic resolution and spectral specificity. We provide a validated workflow for distinguishing positional isomers and quantifying trace analytes in complex biological matrices.

Introduction: The Analytical Challenge

Synthetic phenethylamines are chemically diverse, consisting of a phenyl ring, a two-carbon ethyl chain, and a terminal amino group. Modifications to this backbone—such as methoxy substitutions on the ring (2C-series) or N-benzyl additions (NBOMes)—create a vast library of analogs.

Key Analytical Hurdles:

-

Polarity & Adsorption: Primary and secondary amines exhibit hydrogen bonding with silanol groups in GC liners and columns, leading to peak tailing and reduced sensitivity.

-

Isobaric Interference: Positional isomers (e.g., 3-fluoromethamphetamine vs. 4-fluoromethamphetamine) often co-elute and produce virtually identical electron ionization (EI) mass spectra.

-

Thermal Instability: Some derivatives, particularly NBOMes, can degrade in the hot injection port if not properly stabilized.

To overcome these, this protocol mandates chemical derivatization . Acylation with fluorinated anhydrides (PFPA or HFBA) reduces polarity, increases volatility, and introduces heavy fluorine atoms that often direct fragmentation into unique, isomer-specific pathways.

Experimental Protocol

Reagents and Standards[2][3]

-

Target Analytes: 2C-B, 25I-NBOMe, Amphetamine, Methamphetamine, MDMA.

-

Internal Standard (IS): Methamphetamine-d5 or 2C-B-d6 (10 µg/mL in methanol).

-